molecular formula C9H8N2O2S B8218276 Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate

Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate

Cat. No.: B8218276
M. Wt: 208.24 g/mol
InChI Key: PIVGCAQMHMDDOT-UHFFFAOYSA-N
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Description

Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound that features a fused pyridine and thiophene ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate typically involves the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This method uses methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate as a starting material, which is then reacted with various bromonitrobenzenes. The nitro groups of the coupling products are subsequently reduced to yield the corresponding amino compounds .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction would produce amino derivatives.

Scientific Research Applications

Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the cell cycle and induce apoptosis in certain cancer cell lines . The compound likely interacts with enzymes and receptors involved in these processes, although the exact molecular targets are still under investigation.

Comparison with Similar Compounds

Uniqueness: Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to induce apoptosis and affect the cell cycle distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)6-4-11-8(10)5-2-3-14-7(5)6/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVGCAQMHMDDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C2=C1SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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